molecular formula C19H30N4O6 B176712 (2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid CAS No. 168971-88-8

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

Cat. No. B176712
M. Wt: 410.5 g/mol
InChI Key: CLEGSEJVGBYZBJ-MEYUZBJRSA-N
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Description

This compound is a complex amino acid derivative, containing multiple amino acid residues and a hydroxyphenyl group. The presence of multiple chiral centers indicates that this compound may exist in several stereoisomers .


Synthesis Analysis

The synthesis of such a compound would likely involve peptide coupling reactions, possibly using techniques such as solid-phase peptide synthesis. The hydroxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple chiral centers. Techniques such as X-ray crystallography or NMR spectroscopy could potentially be used to determine the structure .


Chemical Reactions Analysis

As a complex amino acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino groups could participate in acid-base reactions, and the hydroxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of polar groups such as the amino and hydroxy groups .

Scientific Research Applications

Computational Peptidology and Drug Design

A study by (Flores-Holguín, Frau, & Glossman-Mitnik, 2019) explored the molecular properties of a group of antifungal tripeptides, including variants of the compound , using conceptual density functional theory. This research aids in understanding the chemical reactivity of peptides and predicts their bioactivity scores, which is valuable in the process of drug design.

Synthetic Methodologies and Chemical Properties

In the field of synthetic chemistry, a study by (Tressler & Zondlo, 2014) demonstrated the synthesis of perfluoro-tert-butyl 4-hydroxyproline, which bears structural similarities to the compound . This research contributes to understanding the chemical synthesis and properties of complex amino acids.

Antifungal and Antimicrobial Research

Research by (Shuter, Duong, Hutton, & McLeod, 2007) focused on synthesizing key components of antifungal cyclic peptides, highlighting the importance of such compounds in developing new antifungal agents.

Corrosion Inhibition

A study by (Gupta, Verma, Quraishi, & Mukherjee, 2016) involved Schiff's bases derived from lysine and aromatic aldehydes, closely related to the compound of interest, as corrosion inhibitors for steel, suggesting a potential industrial application.

Antimycobacterial Activity

The study by (Moreth et al., 2014) on hydroxyethylsulfonamides derived from similar compounds revealed significant antimycobacterial activity, indicating potential therapeutic applications.

Synthesis of Analogous Compounds

Research on the synthesis of analogous compounds such as (2S,5R)-5-hydroxylysine by (Marin et al., 2002) provides insights into the synthetic routes and potential applications of similar amino acids.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could potentially involve further studies on its synthesis, characterization, and potential applications. For example, it could be interesting to investigate its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(18(27)22-15(19(28)29)4-2-3-9-20)23-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEGSEJVGBYZBJ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Reactant of Route 2
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Reactant of Route 3
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Reactant of Route 4
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Reactant of Route 5
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Reactant of Route 6
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

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